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4-(4-benzoylphenoxy)-3-nitrobenzonitrile
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Overview
Description
4-(4-benzoylphenoxy)-3-nitrobenzonitrile is an organic compound characterized by its complex aromatic structure. It is a derivative of benzophenone and is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a benzoyl group, a phenoxy group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzoylphenoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-benzoylphenoxy)-3-aminobenzonitrile, while substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-benzoylphenoxy)-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these proteins, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4-benzoylphenoxy)-3-aminobenzonitrile: A reduction product of the nitro compound.
4-(4-benzoylphenoxy)-3-hydroxybenzonitrile: A reduction product of the benzoyl group.
4-(4-benzoylphenoxy)-3-thiobenzonitrile: A substitution product with a thiol group.
Uniqueness
4-(4-benzoylphenoxy)-3-nitrobenzonitrile is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. Its nitro group provides a site for reduction to an amino group, while the benzoyl and phenoxy groups offer sites for further functionalization. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-benzoylphenoxy)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c21-13-14-6-11-19(18(12-14)22(24)25)26-17-9-7-16(8-10-17)20(23)15-4-2-1-3-5-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFUNTWNTYPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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